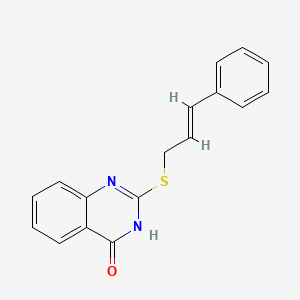

2-(cinnamylsulfanyl)-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2OS |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C17H14N2OS/c20-16-14-10-4-5-11-15(14)18-17(19-16)21-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19,20)/b9-6+ |

InChI Key |

DWZKLKNERJTVIU-RMKNXTFCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3C(=O)N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Cinnamylsulfanyl 4 3h Quinazolinone Derivatives

Established Synthetic Pathways to 4(3H)-Quinazolinone Scaffolds

The 4(3H)-quinazolinone core is a prevalent heterocyclic motif, and numerous classical and modern synthetic methods have been developed for its construction. rsc.orgnih.govnih.gov These methods often utilize readily available starting materials like anthranilic acid and its derivatives.

Key synthetic strategies include:

Niementowski Synthesis : This is a widely used method involving the thermal condensation of anthranilic acid with amides, such as formamide, to yield 3,4-dihydro-4-oxaquinazolines. wikipedia.orgnih.govwikipedia.orgchemeurope.commdpi.com The reaction typically requires high temperatures, but modifications using microwave irradiation have been shown to improve yields and significantly reduce reaction times. nih.govnih.govresearchgate.net

Griess Synthesis : Historically one of the first reported methods, the Griess synthesis involves the reaction of anthranilic acid with cyanogen (B1215507) or its derivatives. nih.govnih.govresearchgate.net For instance, condensation with cyanide in ethanol (B145695) can produce a 2-alkoxy-4(3H)-quinazolinone intermediate. nih.gov

From Isatoic Anhydride (B1165640) : Isatoic anhydride serves as a stable and convenient substitute for anthranilic acid. It can react with primary amines and orthoesters in a three-component reaction to afford 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org This approach is also amenable to solvent-free conditions and microwave assistance. nih.gov Reaction with amidoximes in the presence of iron(III) chloride is another effective route. organic-chemistry.org

From 2-Aminobenzamide : 2-Aminobenzamide is a versatile precursor that can be cyclized with various reagents. mdpi.com Reaction with aldehydes, followed by an oxidative step, yields 2-substituted-4(3H)-quinazolinones. organic-chemistry.org More recent protocols have utilized dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source in the presence of an oxidant like H₂O₂ or K₂S₂O₈ to form the quinazolinone ring. acs.orgfrontiersin.org

Modern Catalytic Approaches : Contemporary methods often employ transition-metal catalysts (e.g., copper, iron) to facilitate the cyclization under milder conditions. organic-chemistry.org For example, copper-catalyzed reactions of 2-halobenzamides with nitriles or domino reactions of alkyl halides with anthranilamides have proven effective. organic-chemistry.org Organocatalytic methods, using small organic molecules as catalysts, are also gaining prominence as a greener alternative. frontiersin.org

Strategies for Introducing Sulfanyl Moieties at the 2-Position of the Quinazolinone Nucleus

To synthesize the target compound, a sulfur-containing functional group must be introduced at the C2-position of the quinazolinone ring. This is typically achieved by constructing the quinazolinone ring from a sulfur-containing precursor or by modifying a pre-existing quinazolinone.

The most common strategy involves the synthesis of a 2-thioxo-4(3H)-quinazolinone (also known as 2-mercapto-4(3H)-quinazolinone) intermediate. A well-established route involves the reaction of anthranilic acid with an isothiocyanate. nih.gov For example, reacting an appropriately substituted anthranilic acid with an arylisothiocyanate in ethanol with a base like triethylamine (B128534) leads to the formation of a 3-aryl-2-thioxo-3,4-dihydroquinazolin-4(1H)-one. nih.gov A similar green chemistry approach has been demonstrated using a deep eutectic solvent (DES) and microwave induction for the synthesis of 2-mercapto-3-arylquinazolin-4(3H)-ones from anthranilic acid. researchgate.net

Approaches for Cinnamyl Group Incorporation onto the Sulfanyl Linkage

Once the 2-thioxo-4(3H)-quinazolinone scaffold is in place, the cinnamyl group is introduced via an S-alkylation reaction. This reaction targets the nucleophilic sulfur atom of the mercapto group.

The standard procedure involves reacting the 2-thioxo-4(3H)-quinazolinone intermediate with a cinnamyl halide, such as cinnamyl bromide or cinnamyl chloride. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF, in the presence of a mild base such as potassium carbonate (K₂CO₃). nih.gov The base deprotonates the thiol group, forming a highly nucleophilic thiolate anion, which then attacks the electrophilic benzylic carbon of the cinnamyl halide in a classic Sₙ2 displacement, forming the desired 2-(cinnamylsulfanyl)-4(3H)-quinazolinone product and a salt byproduct. nih.gov

A schematic representation of this two-step process starting from anthranilic acid is shown below:

Step 1: Formation of the 2-Thioxo Intermediate

Anthranilic Acid + Isothiocyanate → 2-Thioxo-4(3H)-quinazolinone

Step 2: S-Cinnamylation

2-Thioxo-4(3H)-quinazolinone + Cinnamyl Bromide (in the presence of a base like K₂CO₃) → this compound

Advanced Synthetic Innovations and Scalability Considerations for this compound

Modern synthetic chemistry aims to develop more efficient, environmentally friendly, and scalable processes. For the synthesis of this compound, several advanced methodologies can be applied.

One-Pot Syntheses : Combining multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency. A one-pot, three-component reaction involving isatoic anhydride, an amine, and an orthoester under solvent-free or microwave conditions represents a streamlined approach to the quinazolinone core. rsc.org Applying this principle to include a sulfur source and subsequent alkylation could potentially create a more direct route to the target molecule.

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate the Niementowski synthesis and other cyclization reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. nih.govnih.gov This technique could be applied to both the formation of the quinazolinone ring and potentially the S-alkylation step.

Green Chemistry Approaches : The use of greener solvents (like water or ethanol), recyclable catalysts, and solvent-free conditions aligns with the principles of sustainable chemistry. nih.gov The synthesis of the 2-mercapto intermediate has been successfully achieved using a deep eutectic solvent (DES), which is a biodegradable and low-cost alternative to traditional volatile organic solvents. researchgate.net

Scalability : For large-scale production, factors such as cost of reagents, reaction safety, ease of purification, and waste generation become critical. Methods that avoid expensive transition-metal catalysts, harsh reagents, and chromatographic purification are preferred. researchgate.net The use of isatoic anhydride is often favored over anthranilic acid for large-scale work due to its stability and ease of handling. nih.gov Developing a robust, one-pot or flow-chemistry process would be a significant advance for the scalable synthesis of this compound class.

Post-Synthetic Derivatization Strategies for Enhancing Molecular Diversity within the this compound Series

Post-synthetic modification of the this compound scaffold allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov Derivatization can be targeted at several positions on the molecule.

N-3 Position : The nitrogen atom at position 3 is a common site for modification. It can be alkylated or arylated to introduce a wide variety of substituents. This is often achieved by reacting the parent quinazolinone with an appropriate halide in the presence of a base. nih.gov

Quinazolinone Benzene (B151609) Ring : The aromatic ring of the quinazolinone core can be functionalized, typically by starting with a pre-substituted anthranilic acid (e.g., 5-bromo- or 5-nitro-anthranilic acid). nih.gov These substituents (e.g., nitro, halogen) can then be further transformed into other groups (e.g., amino, cyano) using standard aromatic chemistry.

Cinnamyl Moiety : The cinnamyl group itself offers opportunities for modification. The double bond can undergo various reactions, such as hydrogenation, epoxidation, or dihydroxylation. The phenyl ring of the cinnamyl group can also be substituted to explore electronic and steric effects.

Formation of Fused Systems : More complex derivatives can be created by forming additional rings. For instance, using a starting material like 5-bromo-anthranilic acid and reacting it with chloro-acyl chlorides can lead to intermediates that cyclize to form tricyclic quinazolinone systems. nih.gov Recent advances have focused on novel strategies for creating 2,3-fused quinazolinones through methods like transition-metal-catalyzed cyclizations and cycloadditions. rsc.org

These derivatization strategies enable a systematic exploration of the chemical space around the core this compound structure.

Computational Chemical Biology and Molecular Modeling Studies of 2 Cinnamylsulfanyl 4 3h Quinazolinone

Structure-Based Drug Design Approaches for Quinazolinone Derivatives

Structure-Based Drug Design (SBDD) is a cornerstone in the development of novel therapeutics, leveraging the three-dimensional structural information of biological targets to design and optimize inhibitors. For the quinazolinone class of compounds, SBDD has been instrumental in creating potent and selective agents. nih.govnih.gov This approach begins with the determination of the high-resolution structure of a target protein, typically a kinase or enzyme, often in complex with a known ligand.

A key strategy in SBDD for quinazolinone derivatives involves targeting the ATP-binding pocket of kinases. For instance, in the design of Aurora A kinase inhibitors, researchers utilized the structural differences between the highly homologous Aurora A and Aurora B kinases to develop selective quinazolin-4-amine (B77745) derivatives. nih.gov By identifying unique residues in the target's active site, modifications can be made to the quinazolinone scaffold to enhance binding affinity and selectivity, a critical factor in minimizing off-target effects. nih.gov The design process often involves iterative cycles of computational modeling, chemical synthesis, and biological testing to refine the molecular architecture of the lead compound for optimal interaction with the target protein. nih.gov Quinazolinone derivatives have been successfully designed as inhibitors for targets like epidermal growth factor receptor (EGFR), where they act as small molecule inhibitors. nih.govresearchgate.net

Ligand-Based Design and Chemoinformatics Applications for 2-(cinnamylsulfanyl)-4(3H)-quinazolinone

In scenarios where the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) offers a powerful alternative. nih.gov This methodology relies on the knowledge of a set of molecules known to bind to the target of interest. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be constructed. This model represents the essential steric and electronic features required for biological activity.

For a compound like this compound, LBDD can be used to compare its structure to known active molecules, predicting its potential targets and activity. Chemoinformatics tools are central to this process, employing algorithms to analyze large datasets of chemical information. Techniques such as 3D Quantitative Structure-Activity Relationships (3D-QSAR) and pharmacophore modeling are widely used to build predictive models that can screen virtual libraries for new, potentially active compounds. nih.govresearchgate.net These models help in identifying the key molecular fragments and properties of the quinazolinone scaffold that are crucial for its biological function, thereby guiding the synthesis of novel analogs with improved activity. nih.gov

Molecular Docking Investigations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is a vital tool for studying how this compound might interact with various biological targets, such as enzymes and receptors. The process involves placing the 3D structure of the ligand (the quinazolinone derivative) into the binding site of the target protein and calculating the most likely binding conformation and affinity.

This method has been extensively applied to quinazolinone derivatives to elucidate their mechanism of action against various diseases. nih.govresearchgate.net For example, docking studies have been used to model the interaction of quinazolinones with the active sites of protein kinases like EGFR and VEGFR2, as well as enzymes like cyclooxygenase (COX). nih.govnih.gov These studies provide insights into the specific atomic-level interactions that stabilize the ligand-protein complex, which is crucial for rational drug design.

The analysis of docking results reveals the specific binding modes and interaction profiles of quinazolinone derivatives within the active site of a protein. These interactions are predominantly non-covalent and can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov

For quinazolinone analogs, the quinazolinone ring itself often participates in crucial interactions. The carbonyl group and the nitrogen atoms in the heterocyclic ring are common hydrogen bond acceptors and donors. nih.gov For instance, in studies with COX enzymes, the carbonyl group of the quinazolinone core was observed forming hydrogen bonds with key amino acid residues like Ser530. researchgate.net The various substituents on the quinazolinone scaffold determine the specificity and strength of these interactions. In the case of this compound, the cinnamyl group at the 2-position and the sulfide (B99878) linkage would be expected to form significant hydrophobic and potentially pi-stacking interactions with non-polar residues in the binding pocket. nih.govresearchgate.net

A representative docking study of a similar 2-substituted quinazolinone derivative against a target protein might yield the following interaction profile:

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Ser530 |

| Hydrogen Bond | Amine Nitrogen (N-H) | Ser240 |

| Pi-Sigma | Phenyl Ring | Phe518 |

| Hydrophobic | Aromatic Rings | Tyr57, His141 |

This table is a representative example based on typical interactions found in quinazolinone docking studies. nih.govresearchgate.net

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a scoring function or binding energy value (e.g., in kcal/mol). nih.gov Lower (more negative) binding energy values generally indicate a more stable ligand-protein complex and, consequently, higher potential inhibitory activity. nih.govnih.gov These predictions are invaluable for prioritizing compounds for synthesis and biological testing, saving significant time and resources.

By docking this compound against a panel of different biological targets, it is possible to predict its target selectivity. A compound that shows a significantly better binding score for one target over others is predicted to be more selective, which is a desirable property for reducing potential side effects. nih.govresearchgate.net For example, a study on a novel 4(3H)-quinazolinone sulfonamide derivative reported a binding energy of -12.19 kcal/mol against human carbonic anhydrase IX, which was considerably stronger than the standard drug, suggesting high potential efficacy. nih.gov Such computational predictions, while powerful, require experimental validation to confirm the actual biological activity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of this compound, QSAR can be a powerful tool to predict the activity of newly designed molecules before they are synthesized. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. A mathematical model is then developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov

Various statistical and machine learning methods are employed to develop predictive QSAR models. nih.govplos.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. researchgate.netnih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the structure would likely increase or decrease biological activity.

For quinazolin-4(3H)-one analogs studied as EGFR inhibitors, robust QSAR models have been successfully developed. nih.govunar.ac.id These models are rigorously validated using both internal (e.g., cross-validation Q²) and external (e.g., predictive R² for a test set) statistical parameters to ensure their predictive power. researchgate.net A well-validated QSAR model can then be used to predict the biological activity of novel analogs of this compound, guiding medicinal chemists in designing compounds with enhanced potency. researchgate.net

Below is an example of statistical parameters from a 3D-QSAR study on quinazolin-4(3H)-one analogs:

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (Predictive R²) |

| CoMFA | 0.855 | 0.570 | 0.657 |

| CoMSIA | 0.895 | 0.599 | 0.681 |

This table presents data from a published QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors, demonstrating the statistical robustness of the developed models. researchgate.netnih.gov

Identification of Key Pharmacophoric Features

No information is available in the reviewed literature regarding the key pharmacophoric features of this compound. Pharmacophore modeling for other quinazolinone derivatives has been used to identify essential structural features for their biological activities.

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Dynamics

There are no published molecular dynamics simulation studies specifically for this compound to elucidate its receptor-ligand dynamics. Molecular dynamics simulations are a powerful tool for understanding the dynamic behavior of ligand-receptor complexes and have been applied to other quinazolinone compounds to study their stability and interactions with target proteins.

Biological Activities and Pharmacological Mechanisms of 2 Cinnamylsulfanyl 4 3h Quinazolinone

Research on Antiproliferative and Anticancer Mechanisms

Quinazolinone derivatives, including those with a sulfur-linked substituent at the 2-position, have demonstrated significant potential in oncology research. Their mechanisms of action are multifaceted, targeting various hallmarks of cancer, from cell cycle regulation and apoptosis to the inhibition of critical signaling pathways.

A critical mechanism through which quinazolinone derivatives exert their anticancer effects is the disruption of the normal cell cycle progression in cancer cells. Several studies have shown that these compounds can induce cell cycle arrest at different phases, thereby preventing cell proliferation. For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. This arrest is often a consequence of the disruption of microtubule dynamics, a crucial process for mitotic spindle formation and chromosome segregation mdpi.com. By interfering with the cell's ability to properly execute mitosis, these compounds effectively halt the proliferation of cancer cells.

The induction of programmed cell death, or apoptosis, is a key strategy for effective cancer therapy. Quinazolinone derivatives have been shown to trigger apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. Research has demonstrated that treatment with certain 2-sulfanylquinazolin-4(3H)-one derivatives leads to an upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, while simultaneously downregulating the anti-apoptotic protein Bcl-2 mdpi.com. This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptotic cell death. Some derivatives have also been found to induce apoptosis through pathways involving the activation of caspase-8, suggesting an engagement of the extrinsic, death receptor-mediated pathway mdpi.com.

Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer. The quinazolinone scaffold has proven to be a versatile template for the design of potent kinase inhibitors.

EGFR and VEGFR-2: Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial targets in cancer therapy due to their roles in cell proliferation and angiogenesis, respectively. Numerous quinazolinone derivatives have been developed as inhibitors of these receptor tyrosine kinases. For example, some 2-thioquinazolin-4(3H)-ones have been designed as dual EGFR/VEGFR-2 inhibitors mdpi.comnih.gov. These compounds typically interact with the ATP-binding site of the kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.

Src/Abl: While specific studies on 2-(cinnamylsulfanyl)-4(3H)-quinazolinone are limited, the broader class of quinazolines has been explored for Src and Bcr-Abl kinase inhibition, which are implicated in various leukemias.

Aurora A/B: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Quinazolin-4(3H)-one derivatives have been identified as inhibitors of Aurora kinase A, leading to G2/M cell cycle arrest and apoptosis in non-small cell lung cancer cells nih.gov.

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibiting PARP-1 in cancers with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality. Novel quinazolin-4(3H)-one derivatives have been developed as potent PARP-1 inhibitors, demonstrating potential in cancer therapy mdpi.com.

PI3K: The Phosphoinositide 3-kinase (PI3K) signaling pathway is critical for cell growth and survival. Idelalisib, a quinazolin-4(3H)-one derivative, is a known inhibitor of PI3K and is used in the treatment of certain hematological malignancies mdpi.comnih.gov.

MET: The MET receptor tyrosine kinase is another important target in cancer. Novel quinazoline-1,2,3-triazole hybrids have been shown to possess MET kinase targeting properties, suggesting the potential of the quinazoline (B50416) scaffold in developing MET inhibitors nih.gov.

ROR1: Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a pseudokinase implicated in several cancers. While not a direct derivative of the subject compound, structurally related quinolin-2-amine derivatives have been discovered as potent ROR1 inhibitors.

G9a: The histone methyltransferase G9a is an epigenetic target involved in gene silencing. Quinazoline derivatives have been identified as potent and selective inhibitors of G9a, highlighting the therapeutic potential of this scaffold in epigenetic therapy nih.govresearchgate.net.

CSF1R: Colony-stimulating factor 1 receptor (CSF1R) is involved in the regulation of macrophages and is a target in cancer immunotherapy. While specific quinazolinone inhibitors are under investigation, this remains an area of active research.

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. Several 2-styrylquinazolin-4(3H)-ones have been reported to inhibit tubulin polymerization, leading to a disruption of microtubule organization and subsequent mitotic arrest mdpi.comnih.gov. This interference with the cytoskeleton triggers the G2/M cell cycle checkpoint and can ultimately lead to apoptosis.

The generation of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and apoptosis. Some natural quinazoline derivatives have been shown to induce apoptosis in breast cancer cells through the production of ROS nih.gov. The increased intracellular ROS levels contribute to the activation of apoptotic pathways. Furthermore, certain iodinated quinazolinones have been investigated for their ability to mitigate radiation-induced oxidative stress, suggesting a role for this class of compounds in modulating cellular redox balance dundee.ac.uk.

Antimicrobial Research Focus (Antibacterial, Antifungal)

In addition to their anticancer properties, quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Activity: Numerous studies have reported the antibacterial effects of 2,3-disubstituted 4(3H)-quinazolinone derivatives against both Gram-positive and Gram-negative bacteria nih.gov. For instance, some derivatives have shown notable activity against Escherichia coli nih.gov. The antimicrobial mechanism of some quinazolinones is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase mdpi.com.

Antifungal Activity: The antifungal potential of quinazolinone derivatives has also been well-documented. These compounds have been tested against a variety of fungal strains, including Candida albicans and Aspergillus niger, and have shown significant fungistatic and fungicidal effects nih.govresearchgate.net. The introduction of different substituents on the quinazolinone ring has been explored to optimize antifungal potency mdpi.com.

| Compound Class | Biological Activity | Target/Mechanism | Reference |

| 2,3-disubstituted 4(3H)-quinazolinones | Anticancer | G2/M cell cycle arrest | mdpi.com |

| 2-sulfanylquinazolin-4(3H)-ones | Anticancer | Apoptosis induction (intrinsic & extrinsic) | mdpi.com |

| 2-thioquinazolin-4(3H)-ones | Anticancer | Dual EGFR/VEGFR-2 inhibition | mdpi.comnih.gov |

| Quinazolin-4(3H)-one derivatives | Anticancer | Aurora kinase A inhibition | nih.gov |

| Quinazolin-4(3H)-one derivatives | Anticancer | PARP-1 inhibition | mdpi.com |

| 2-styrylquinazolin-4(3H)-ones | Anticancer | Tubulin polymerization inhibition | mdpi.comnih.gov |

| Natural quinazoline derivatives | Anticancer | ROS generation | nih.gov |

| 2,3-disubstituted 4(3H)-quinazolinones | Antibacterial | Broad-spectrum activity | nih.gov |

| Quinazolinone derivatives | Antifungal | Activity against C. albicans, A. niger | nih.govresearchgate.net |

Inhibition of Bacterial Virulence Factors (e.g., Sortase A)

The targeting of bacterial virulence factors is an emerging anti-infective strategy that aims to disarm pathogens without exerting direct bactericidal pressure, which may reduce the development of resistance. Sortase A, a cysteine transpeptidase in Gram-positive bacteria, is a key enzyme that anchors surface proteins involved in adhesion, invasion, and immune evasion to the cell wall peptidoglycan. nih.govrsc.org Inhibition of Sortase A can therefore mitigate bacterial pathogenicity. nih.gov

While the direct inhibitory activity of this compound on Sortase A has not been explicitly detailed in available research, the broader class of quinazolinone-containing compounds has been investigated for various antibacterial properties. nih.gov Additionally, natural products containing cinnamaldehyde (B126680), a component of the cinnamyl group, have been shown to possess antibacterial activities. However, specific studies validating this compound as a Sortase A inhibitor are not yet present in the scientific literature. The investigation into its potential to inhibit such virulence factors remains an area for future research.

Antifungal Efficacy against Key Pathogens

The quinazoline framework is a recurring motif in the development of antifungal agents. nih.gov Studies on various 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated their potential as effective antifungal compounds. nih.govmdpi.comnih.gov These compounds have been shown to be active against a range of fungal strains, with some derivatives exhibiting significant efficacy. nih.govresearchgate.net The mechanism of action for many of these derivatives is still under investigation, but their ability to inhibit fungal growth suggests they may interfere with essential cellular processes in these pathogens.

While the general class of quinazolinones shows promise, specific data on the antifungal efficacy of this compound against key fungal pathogens is not extensively documented. The presence of the cinnamyl group could potentially contribute to its antifungal profile, as cinnamaldehyde and its derivatives are known to possess antifungal properties. Further studies are required to determine the specific spectrum of activity and the minimum inhibitory concentrations (MICs) of this compound against clinically relevant fungi.

Antifungal Activity of Quinazolinone Derivatives

| Compound Type | General Finding | Specific Data for this compound |

|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | Good antifungal activities against various fungal strains. nih.gov | Not specifically reported. |

| Azole-containing quinazolinones | High in vitro activities against filamentous fungi. nih.gov | Not applicable. |

Anti-inflammatory Research and Immunomodulatory Effects

The anti-inflammatory potential of quinazolinone derivatives has been a significant area of research. nih.goviosrjournals.orgresearchgate.netfabad.org.tr These compounds have been shown to modulate various pathways involved in the inflammatory response, suggesting their potential as therapeutic agents for inflammatory disorders.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production, COX-2)

A key mechanism through which quinazolinone derivatives exert their anti-inflammatory effects is by inhibiting the production of inflammatory mediators. Several studies have demonstrated the ability of this class of compounds to suppress the production of nitric oxide (NO), a key signaling molecule in inflammation. researchgate.net Furthermore, the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, is another important mechanism. researchgate.netnih.govresearchgate.net Certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have shown potent COX-2 inhibitory activity. nih.govresearchgate.net

The cinnamyl moiety of this compound is also of interest, as cinnamaldehyde has been reported to suppress the activation of pathways leading to the production of inflammatory mediators. While direct evidence for this compound is limited, the combination of the quinazolinone core and the cinnamyl group suggests a strong potential for anti-inflammatory activity through the inhibition of both NO and COX-2.

Inhibition of Inflammatory Mediators by Quinazolinone Derivatives

| Mediator | General Finding for Quinazolinones | Potential Contribution of Cinnamyl Group |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of NO production in macrophages. researchgate.net | Cinnamaldehyde derivatives are known to suppress inflammatory pathways. |

| Cyclooxygenase-2 (COX-2) | Potent inhibitory activity by some derivatives. nih.govresearchgate.net | Potential for synergistic or additive effects. |

Other Investigated Biological Activities (e.g., Anticonvulsant, Antidiabetic)

The versatility of the quinazolinone scaffold has led to its investigation in a variety of other therapeutic areas. semanticscholar.orgmdma.chresearchgate.netnih.govmdpi.comnih.govsphinxsai.comresearchgate.net

Anticonvulsant Activity: Numerous 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties. mdma.chresearchgate.netnih.govmdpi.comnih.gov Some of these compounds have shown significant protection against seizures in preclinical models, suggesting their potential for the treatment of epilepsy. mdma.chnih.gov

Antidiabetic Activity: Quinazolinone derivatives have also been explored for their potential to manage diabetes. semanticscholar.orgsphinxsai.comresearchgate.netnih.govekb.eg Research has indicated that certain derivatives can lower blood glucose levels in animal models of diabetes. researchgate.net The mechanisms may involve various targets, including α-glucosidase inhibition. semanticscholar.org

Cellular and Subcellular Target Identification and Validation

The identification of specific cellular and subcellular targets is crucial for understanding the mechanism of action of any bioactive compound. For the quinazolinone class of molecules, a variety of targets have been identified depending on the specific substitutions on the quinazolinone ring. For instance, in the context of cancer, some derivatives have been found to target kinases and induce apoptosis. nih.govresearchgate.netnih.govmdpi.com For their anti-inflammatory effects, targets include enzymes like COX-2 and components of the TLR4 signaling pathway. nih.govescholarship.org

For this compound specifically, the precise cellular and subcellular targets have not yet been fully elucidated. Based on the activities of related compounds, potential targets could include bacterial Sortase A, fungal enzymes, inflammatory enzymes like COX-2, and components of the TLR4 signaling pathway. Further research, including molecular docking studies, biochemical assays, and cellular imaging, would be necessary to identify and validate the specific molecular targets of this compound.

Structure Activity Relationship Sar Studies of 2 Cinnamylsulfanyl 4 3h Quinazolinone Compounds

Impact of the 4(3H)-Quinazolinone Core Modifications on Biological Activity

The 4(3H)-quinazolinone scaffold is a versatile template in medicinal chemistry, and its biological activity can be significantly modulated by substitutions on the core structure. researchgate.netiosrjournals.org Modifications on both the benzene (B151609) ring (ring A) and the pyrimidinone ring (ring B) of the quinazolinone core have been explored to understand their impact on activity.

Generally, the introduction of substituents on the quinazolinone core can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a study on 4(3H)-quinazolinone antibacterials, substitutions on ring A that increased hydrophilicity or the flexibility of linked functionalities often led to a loss of activity. nih.gov However, the incorporation of electron-withdrawing groups, such as halides or a nitrile group, in some cases resulted in acceptable minimum inhibitory concentrations (MIC). nih.gov

Modifications to ring B of the quinazolinone scaffold also play a critical role. The introduction of a fluorine atom at position 6 of the quinazolinone core was found to improve the MIC four-fold against S. aureus. nih.gov This enhancement is potentially due to the achievement of a more favorable dihedral angle between ring B and the rest of the molecule. nih.gov Further exploration with other substituents like chloro, methyl, trifluoromethyl, hydroxyl, and methoxyl groups at position 6 or 2 has been a strategy to optimize activity. nih.gov

The following table summarizes the effects of various substitutions on the 4(3H)-quinazolinone core on antibacterial activity against S. aureus.

| Ring | Position of Substitution | Substituent | Effect on Antibacterial Activity (MIC against S. aureus) |

| A | Various | Hydrophilic groups | Loss of activity (MIC ≥ 8 μg/mL) nih.gov |

| A | Various | Electron-withdrawing groups (halides, nitrile) | Acceptable activity (MIC = 0.25–4 μg/mL) nih.gov |

| B | 6 | Fluorine | 4-fold improvement (from 2 to 0.5 μg/mL) nih.gov |

| B | 6 or 2 | Chloro, methyl, trifluoromethyl, hydroxyl, methoxyl | Varied effects, aimed at optimizing activity nih.gov |

Influence of the Sulfanyl Linkage and Cinnamyl Moiety at Position 2

The substituent at position 2 of the 4(3H)-quinazolinone core is a key determinant of its biological profile. The presence of a thioalkyl fragment at this position has been shown to increase activity. nih.gov

The conformation of the exocyclic side chain, such as the cinnamyl group, can significantly influence the biological activity of a molecule. nih.gov The flexibility of this side chain allows it to adopt various spatial arrangements, which can affect how the molecule binds to its target. The conformational analysis of the cinnamyl side chain in 2-(cinnamylsulfanyl)-4(3H)-quinazolinone is crucial for understanding its interaction with biological receptors. The relative configuration of the point of attachment of the side chain to the ring and the flanking centers can dictate the conformation of the exocyclic bond. nih.gov

Substitutions on the phenyl ring of the cinnamyl moiety can have a profound effect on the biological activity of the parent compound. These substitutions can alter the electronic and lipophilic properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for the target.

For example, in a series of 4-anilino-quinazoline derivatives, the para-substitution of the phenyl moiety with various electron-withdrawing groups (EWGs) like -Cl, -Br, -F, and -SO2CH3 led to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH3 and -OCH3. mdpi.com This suggests that the electronic nature of the substituent on the phenyl ring is a critical factor for activity.

The following table illustrates the impact of substituents on the phenyl ring on the inhibitory activity of quinazoline (B50416) derivatives.

| Position of Substitution | Type of Substituent | Example Substituents | Effect on Inhibitory Activity |

| para | Electron-Withdrawing Group (EWG) | -Cl, -Br, -F, -SO2CH3 | Higher activity mdpi.com |

| para | Electron-Donating Group (EDG) | -CH3, -OCH3 | Lower activity mdpi.com |

Stereochemical Considerations and Enantiomeric Effects

Chirality plays a significant role in the biological activity of many drugs. The two enantiomers of a chiral molecule can exhibit different pharmacological and toxicological profiles. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

In the context of this compound, if a chiral center exists within the molecule, it is plausible that the enantiomers will display different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to adverse effects. nih.gov Therefore, the use of a single, more active enantiomer could potentially lead to a better therapeutic index and a simpler pharmacokinetic profile. nih.gov The decision to use a single enantiomer versus a racemic mixture should be based on thorough clinical evaluation. nih.gov

Electronic and Steric Effects of Substituents on Activity Profiles

The electronic and steric properties of substituents on the this compound scaffold are fundamental to its activity profile. nih.govnih.gov These properties influence how the molecule interacts with its biological target at a molecular level.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron distribution within the quinazolinone ring system and the side chain. This can affect the molecule's ability to form hydrogen bonds, and other non-covalent interactions with the target protein. nih.gov For instance, the presence of an electron-releasing substituent at the 2-position of a quinazolin-4-one scaffold is often required for certain biological activities. nih.gov Conversely, for some quinazoline derivatives, electron-withdrawing groups on an attached phenyl ring enhance activity. mdpi.com

Steric Effects: The size and shape (steric bulk) of a substituent can also have a major impact on biological activity. Bulky substituents can hinder the molecule from fitting into the binding site of a target protein, leading to reduced or abolished activity. Conversely, in some cases, a larger substituent may create more favorable interactions. For example, increasing the side chain length from two to three carbons in a series of 2-aryl-substituted quinazolines diminished antiproliferative activity, suggesting that steric hindrance plays a role. nih.gov

The following table provides examples of how electronic and steric effects of substituents can influence the activity of quinazoline derivatives.

| Property | Effect | Example |

| Electronic | An electron-releasing group at C-2 is favorable for some activities. nih.gov | A thioalkyl fragment at C-2 increased activity. nih.gov |

| Electronic | Electron-withdrawing groups on a phenyl substituent can enhance activity. | In a series of 4-anilino-quinazolines, EWGs on the aniline (B41778) ring improved inhibitory activity. mdpi.com |

| Steric | Increasing the side chain length can diminish activity. | Increasing a side chain from two to three carbons reduced antiproliferative activity. nih.gov |

| Steric | The presence of a phenyl ring at C-2 can be vital for forming hydrogen bonds. | A phenyl ring at C-2 of quinazoline plays a role in hydrogen bonding with enzymes. nih.gov |

Interdisciplinary Research Perspectives and Translational Potential

High-Throughput Screening (HTS) and Hit-to-Lead Optimization Strategies

High-throughput screening (HTS) represents a pivotal starting point in modern drug discovery, allowing for the rapid assessment of large compound libraries for activity against a specific biological target. A compound like 2-(cinnamylsulfanyl)-4(3H)-quinazolinone could be identified as a "hit" from such a screen. Following the initial discovery, the process of hit-to-lead optimization becomes critical. This involves medicinal chemists systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.

For the quinazolinone scaffold, hit-to-lead optimization is a well-trodden path. nih.gov For instance, if this compound were identified as an antibacterial agent, optimization strategies would focus on modifying both the quinazolinone core and the cinnamyl group. Structure-activity relationship (SAR) studies on related 2-substituted quinazolines have shown that modifications at various positions can significantly impact antibacterial activity. nih.gov One such study led to the identification of a compound with broad-spectrum antibacterial activity, which was further optimized, although none of the subsequent analogs proved more potent than the lead. nih.gov

A key aspect of this optimization is the establishment of clear SAR. For example, in a series of quinazolinone-2-carboxamide derivatives developed as antimalarials, replacing the ether oxygen in the linker with a thiol ether resulted in a considerable loss of potency, demonstrating the sensitivity of the biological target to the chemical nature of the linker. acs.org

Advanced Chemical Biology Tools for Target Deconvolution

Identifying the specific molecular target of a bioactive compound—a process known as target deconvolution—is a crucial step in understanding its mechanism of action. For a novel compound like this compound, several advanced chemical biology tools could be employed. These methods are essential for validating the target and understanding potential off-target effects.

One powerful technique is the use of chemical probes. These are modified versions of the bioactive compound that contain a tag (e.g., a biotin (B1667282) or a clickable alkyne group) allowing for the isolation and identification of its binding partners in a cellular context. For example, to elucidate the antibacterial mechanism of certain quinazolines, clickable chemical probes have been synthesized to globally profile their targets in both cell lysates and living cells.

Another approach involves computational methods such as molecular docking. This technique can predict the binding pose of a compound within the active site of a known enzyme. For instance, molecular docking studies of 2-thioquinazolin-4(3H)-one derivatives have been used to investigate their binding modes within the active sites of EGFR and VEGFR-2 kinases, providing insights into their anticancer activity. rsc.org

Emerging Methodologies in the Discovery of Quinazolinone-Based Agents

The field of drug discovery is continually evolving, with new methodologies emerging to accelerate the identification and development of novel therapeutic agents. For the discovery of new quinazolinone-based compounds, several innovative approaches are being explored.

One area of advancement is in synthetic methodology. The development of novel, efficient, and versatile synthetic routes allows for the creation of more diverse and complex quinazolinone libraries. For example, recent research has focused on metal-free catalytic methods for the synthesis of fused quinazolinone systems, offering environmentally friendly and scalable production. nih.gov Microwave-assisted synthesis has also been employed to rapidly generate libraries of quinazolinone derivatives. nih.gov

Another emerging trend is the use of molecular hybridization, where two or more pharmacologically active scaffolds are combined into a single molecule. nih.gov This strategy aims to create hybrid compounds with improved activity or the ability to modulate multiple targets. For instance, quinazolinone-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects, leveraging the known anticancer properties of both heterocyclic systems. nih.gov The application of such a strategy to this compound could involve coupling it with other known pharmacophores to enhance its biological profile.

Finally, the application of artificial intelligence and machine learning in drug discovery is a rapidly growing field. These computational tools can be used to predict the biological activity of virtual compounds, prioritize synthetic targets, and optimize molecular properties, thereby streamlining the discovery pipeline for new quinazolinone-based agents.

Q & A

Q. What established synthesis routes exist for 2-(cinnamylsulfanyl)-4(3H)-quinazolinone, and how do their yields and purity compare?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting 2-aminobenzonitrile with 3-phenylacryloyl chloride under alkaline conditions, followed by oxidative ring closure to yield the quinazolinone core . Alternative routes include thiolation of 4(3H)-quinazolinone intermediates using cinnamyl mercaptan in the presence of a base catalyst, achieving yields of ~60–75% . Purity is often verified via HPLC (>95%) and melting point analysis (e.g., 249–253°C) . Comparative studies suggest that cyclization methods using carbamate intermediates (e.g., Mizuno et al.’s protocol) provide higher yields (80–85%) but require stringent temperature control .

Q. How is the structural characterization of this compound performed?

Characterization relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm the cinnamylsulfanyl substituent (δ 6.5–7.5 ppm for aromatic protons; δ 120–140 ppm for sp² carbons) .

- X-ray diffraction : Single-crystal studies reveal planar quinazolinone rings with dihedral angles of 5–10° between the cinnamyl group and the core, indicating limited conjugation .

- Mass spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 295–300, consistent with the molecular formula .

Q. What in vitro models are used to evaluate the biological activity of this compound?

Common assays include:

- Anti-inflammatory activity : Carrageenan-induced rat paw edema models, with IC values compared to indomethacin (e.g., 28.7 mg/kg vs. 32.1 mg/kg for the compound) .

- Antimicrobial activity : Disk diffusion against S. aureus and E. coli, showing zone diameters of 12–15 mm at 100 µg/mL .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HepG2), with EC values ranging from 50–75 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthesis yield of this compound?

Factorial design approaches (e.g., 2 designs) are recommended to assess variables such as:

- Catalyst type : Use of KCO vs. EtN, with the latter increasing reaction rates by 20% .

- Solvent polarity : DMF enhances cyclization efficiency compared to THF, reducing byproduct formation .

- Temperature : Optimal cyclization occurs at 80–90°C; higher temperatures (>100°C) promote decomposition .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity to >98% .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Adhere to OECD guidelines for cytotoxicity testing (e.g., fixed exposure times and cell densities) .

- Dose-response validation : Replicate studies across multiple labs using identical compound batches (e.g., EC variations reduced from ±15% to ±5% with standardized protocols) .

- Target-specific assays : Use CRISPR-engineered cell lines to isolate mechanisms (e.g., COX-2 inhibition vs. NF-κB modulation) .

Q. What computational and experimental methods are used to elucidate the compound’s mechanism of action?

- Molecular docking : Simulations against COX-2 (PDB: 5IKT) show binding affinity (-8.2 kcal/mol) via hydrogen bonds with Tyr385 and Val349 .

- Kinetic studies : Time-dependent inhibition of 5-lipoxygenase (IC = 4.7 µM) suggests non-competitive binding .

- Metabolomics : LC-MS/MS profiles reveal downstream suppression of prostaglandin E in inflamed tissues .

Key Research Gaps

- Structure-Activity Relationships (SAR) : Limited data on the impact of cinnamylsulfanyl substituent positioning (e.g., ortho vs. para) on bioavailability.

- In Vivo Pharmacokinetics : No published studies on oral bioavailability or hepatic metabolism in mammalian models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.